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molecular formula C9H15NO2 B8337294 N-{3-ethoxybicyclo[1.1.1]pentan-1-yl}acetamide

N-{3-ethoxybicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No. B8337294
M. Wt: 169.22 g/mol
InChI Key: AXTKMJNRNWWFQJ-UHFFFAOYSA-N
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Patent
US09447025B2

Procedure details

Hydrolysis of N-(3-ethoxybicyclo[1.1.1]pentan-1-yl)acetamide (2) with sodium hydroxide (or basic aqueous conditions) gives 3-ethoxybicyclo[1.1.1]pentan-1-amine (6) (Scheme 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]12[CH2:8][C:6]([NH:9]C(=O)C)([CH2:7]1)[CH2:5]2)[CH3:2].[OH-].[Na+]>>[CH2:1]([O:3][C:4]12[CH2:8][C:6]([NH2:9])([CH2:7]1)[CH2:5]2)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC12CC(C1)(C2)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC12CC(C1)(C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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